

The Discovery and Synthesis of Peramivir (BCX-1812): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Peramivir**

Cat. No.: **B1360327**

[Get Quote](#)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

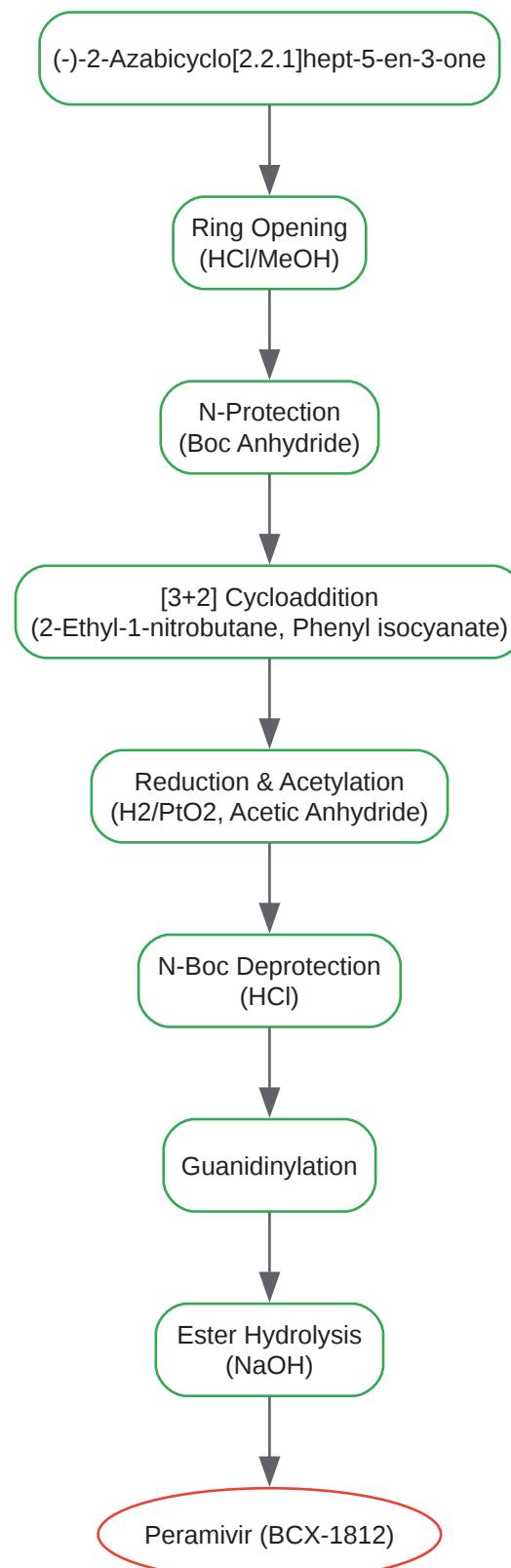
Peramivir (BCX-1812) is a potent and selective inhibitor of the influenza virus neuraminidase, an essential enzyme for the replication and propagation of the virus.^[1] Developed by BioCryst Pharmaceuticals through a structure-based drug design approach, **Peramivir** is the first intravenously administered neuraminidase inhibitor to be approved for the treatment of acute uncomplicated influenza.^{[1][2]} Its unique cyclopentane structure and intravenous route of administration offer a valuable therapeutic alternative, particularly for patients who are unable to take oral or inhaled antivirals.^[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of **Peramivir**.

Discovery and Lead Optimization

The development of **Peramivir** is a prime example of structure-based drug design.^[1] The process began with the goal of creating a potent neuraminidase inhibitor with a novel scaffold that would offer advantages over existing treatments.

The drug discovery workflow for **Peramivir** can be summarized as follows:

[Click to download full resolution via product page](#)


Figure 1: Drug Discovery Workflow of Peramivir.

Researchers utilized the known crystal structure of influenza neuraminidase to design and synthesize novel cyclopentane-based inhibitors. This scaffold was chosen to explore new chemical space compared to the cyclohexene ring of oseltamivir. Structure-activity relationship

(SAR) studies were conducted to optimize the substituents on the cyclopentane ring to maximize interactions with the active site of the neuraminidase enzyme. A key feature of **Peramivir** is its positively charged guanidinyl group, which forms strong interactions with conserved acidic residues in the enzyme's active site, contributing to its high potency.

Chemical Synthesis of Peramivir

Several synthetic routes for **Peramivir** have been reported. A common and efficient approach starts from the readily available Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. The following diagram illustrates a representative synthetic pathway.

[Click to download full resolution via product page](#)**Figure 2:** Synthetic Pathway of **Peramivir**.

Experimental Protocols:

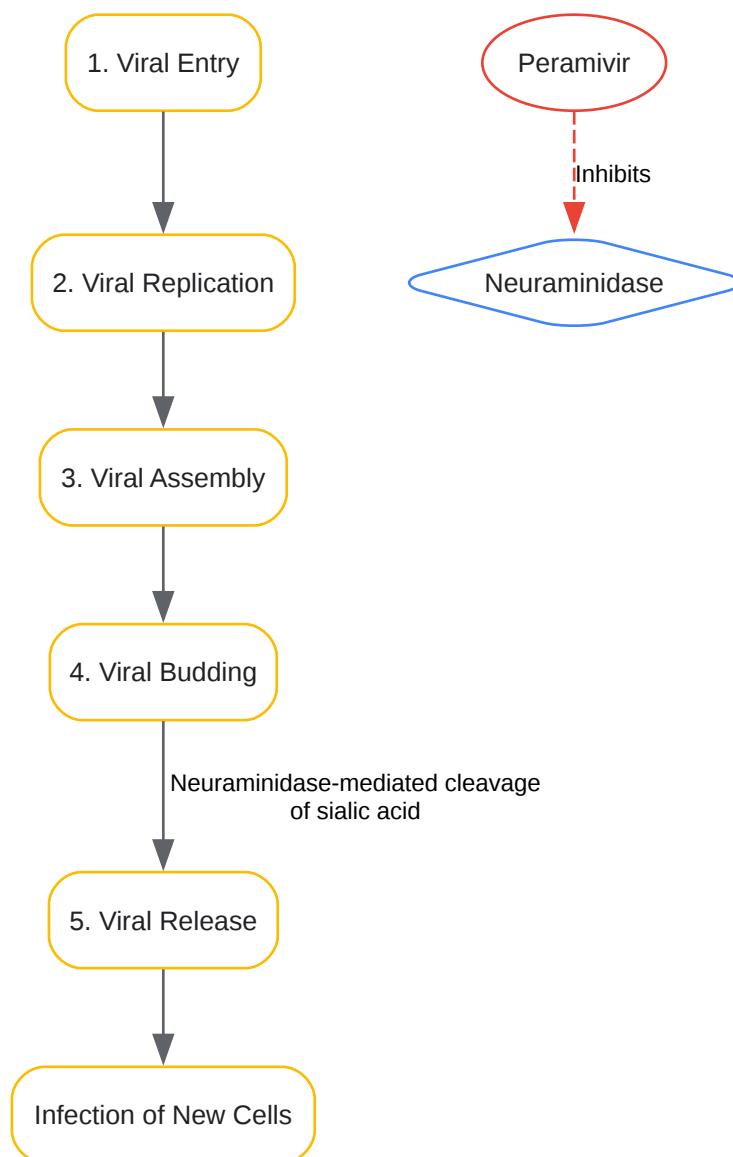
Synthesis of **Peramivir** (Improved Route with 34% Overall Yield)

An improved synthetic route has been developed with a total yield of 34%. Key improvements include a catalytic 1,3-dipolar cycloaddition, the use of NaBH4-NiCl2 for reductive ring cleavage, and a greener guanylation method.

Step 1: 1,3-Dipolar Cycloaddition

In a key step, the nitrile oxide generated from 2-ethylbutanal oxime undergoes a 1,3-dipolar cycloaddition with a cyclopentane derivative. The use of activated sodium hypochlorite (10%) as an oxidizing agent provides the desired cycloadduct in 61-68% yield.

Step 2: Reductive Ring Cleavage of the Isoxazoline


The isoxazoline ring is reductively cleaved using a combination of sodium borohydride (NaBH4) and nickel(II) chloride (NiCl2). This method serves as a more cost-effective alternative to the use of platinum(IV) oxide (PtO2).

Step 3: Guanidinylation

The final step involves the incorporation of the guanidino group. An innovative and more environmentally friendly method utilizes chloroformamidine hydrochloride as the amidino reagent, which avoids the use of the highly toxic mercuric chloride (HgCl2).

Mechanism of Action

Peramivir functions by inhibiting the neuraminidase enzyme of influenza A and B viruses. Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected cells. It achieves this by cleaving sialic acid residues from the host cell's surface, to which the viral hemagglutinin is bound. By blocking the active site of neuraminidase, **Peramivir** prevents this cleavage, causing the newly synthesized viruses to aggregate at the cell surface and preventing their release and subsequent infection of other cells.

[Click to download full resolution via product page](#)

Figure 3: Mechanism of Action of **Peramivir**.

Quantitative Data

In Vitro Neuraminidase Inhibitory Activity

The inhibitory activity of **Peramivir** against various influenza virus strains is typically measured as the 50% inhibitory concentration (IC50).

Influenza Virus Strain	Peramivir IC50 (nM)	Reference
Influenza A		
A/H1N1	1.11 - 2.81	
A/H3N2	1.11 - 2.81	
A(H1N1)pdm09	31.3 ± 10.3 (H275Y mutant)	
Avian H7N9	184.7 (R294K mutant)	
Influenza B		
B	0.74 ± 0.33	

Pharmacokinetic Properties

Peramivir is administered intravenously, resulting in rapid and complete bioavailability.

Parameter	Value	Population	Reference
Administration	Single 600 mg IV infusion	Adults	
Tmax (Time to peak concentration)	End of infusion	Adults	
Half-life (t _{1/2})	~20 hours	Adults	
Excretion	Primarily unchanged in urine (~90%)	Adults	
Volume of Distribution	300-400 mL/kg	Adults	
Protein Binding	<18%	Adults	
Dosage in Renal Impairment			
CLcr 30-49 mL/min	200 mg	Adults	
CLcr <30 mL/min	100 mg	Adults	
Pediatric Dosing	12 mg/kg (up to 600 mg)	2-12 years	
	600 mg	13-17 years	

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

- Influenza virus stock
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., MES buffer with CaCl₂)

- Stop solution (e.g., ethanol/NaOH mixture)
- 96-well black microplates
- Fluorometer

Procedure:

- Virus Titration: Perform serial dilutions of the virus stock to determine the optimal concentration that gives a robust fluorescent signal within the linear range of the fluorometer.
- Inhibitor Preparation: Prepare serial dilutions of **Peramivir** in the assay buffer.
- Assay Setup: In a 96-well plate, add the diluted virus to wells containing the serially diluted **Peramivir** or control. Incubate at room temperature.
- Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate at 37°C.
- Stopping the Reaction: Add the stop solution to each well.
- Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of **Peramivir** that inhibits 50% of the neuraminidase activity.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock
- Growth medium (e.g., DMEM with supplements)

- Semi-solid overlay (e.g., Avicel or agarose) containing trypsin
- Crystal violet staining solution
- 6-well or 12-well plates

Procedure:

- Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.
- Virus Dilution: Prepare serial dilutions of the influenza virus stock.
- Infection: Infect the MDCK cell monolayers with the diluted virus in the presence of varying concentrations of **Peramivir**.
- Overlay Application: After an incubation period, remove the virus inoculum and add the semi-solid overlay.
- Incubation: Incubate the plates for several days to allow for plaque formation.
- Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques at each drug concentration and calculate the EC50 value.

Conclusion

Peramivir represents a significant advancement in the treatment of influenza, offering a potent, intravenously administered option for a broad range of patients. Its discovery through rational, structure-based drug design highlights the power of this approach in modern medicinal chemistry. The synthesis of **Peramivir** has been optimized to be efficient and scalable. With a well-characterized mechanism of action and a favorable pharmacokinetic profile, **Peramivir** continues to be a valuable tool in the clinical management of influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peramivir for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in structure-based anti-influenza drug design - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Peramivir (BCX-1812): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360327#discovery-and-synthesis-of-peramivir-bcx-1812]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com